1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed that this compound exerts its neuroprotective effects by modulating the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, the Nrf2/ARE pathway, and the NF-κB pathway. These pathways are involved in regulating cellular processes such as oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. These effects include the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the prevention of neuronal apoptosis. Additionally, this compound has been shown to improve cognitive function and reduce brain damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is its neuroprotective properties, which make it a promising candidate for the development of novel therapeutics for neurological disorders. Additionally, the synthesis of this compound is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its clinical applications.
Zukünftige Richtungen
Several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine can be identified. These include:
1. Further studies on the mechanism of action of this compound to better understand its neuroprotective effects.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
3. Development of novel formulations of this compound to improve its solubility and bioavailability.
4. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of neurological disorders.
5. Investigation of the potential applications of this compound in other disease areas, such as cancer and cardiovascular diseases.
In conclusion, this compound is a promising compound that has shown potential for the development of novel therapeutics for neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. Several preclinical studies have demonstrated that this compound can protect neurons from oxidative stress, inflammation, and apoptosis, which are the major mechanisms underlying these disorders.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)18-9-5-4-8-17(18)15-20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFCCOZVDRIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.